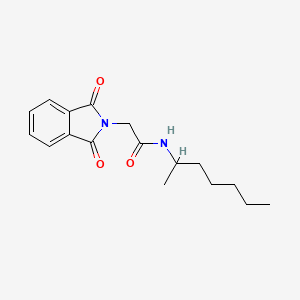

N-(1-methylhexyl)-2-phthalimidoacetamide

Description

N-(1-Methylhexyl)-2-phthalimidoacetamide is an acetamide derivative characterized by a phthalimide group (-C₆H₄(CO)₂N-) attached to the acetamide backbone and a branched 1-methylhexyl substituent. Such methods are commonly employed in the preparation of N-substituted acetamides, as seen in the synthesis of N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide .

Applications of similar compounds span medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and materials science .

Properties

Molecular Formula |

C17H22N2O3 |

|---|---|

Molecular Weight |

302.37 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-heptan-2-ylacetamide |

InChI |

InChI=1S/C17H22N2O3/c1-3-4-5-8-12(2)18-15(20)11-19-16(21)13-9-6-7-10-14(13)17(19)22/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,18,20) |

InChI Key |

ZUJAYOZGZBEPDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-(1-methylhexyl)-2-phthalimidoacetamide with structurally related acetamides from the evidence:

Key Observations :

- Phthalimide vs. Phenoxy/Hydroxamic Acid Groups: The phthalimide group in the target compound distinguishes it from phenoxy-substituted analogs (e.g., anti-inflammatory agents in ) and hydroxamic acids (e.g., antioxidant compounds in ). Phthalimides are often associated with electron-withdrawing effects, which may modulate reactivity in synthetic pathways or biological targets.

- Alkyl vs.

Pharmacological and Functional Comparisons

- Antioxidant Activity : Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit radical-scavenging properties via their N-hydroxy groups. The absence of this group in this compound suggests divergent mechanisms, though the phthalimide moiety may still interact with reactive oxygen species.

- Anti-inflammatory Potential: Phenoxy-substituted acetamides in showed significant anti-inflammatory effects in rodent models. The target compound’s phthalimide group could mimic similar steric or electronic profiles, warranting further investigation.

- Agrochemical Applications : Chloro-substituted acetamides like alachlor act as herbicides via inhibition of fatty acid synthesis. The target compound’s lack of chloro substituents and distinct N-substituents likely preclude herbicidal activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.